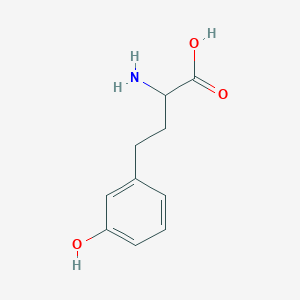
2-Amino-4-(3-hydroxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol This compound is characterized by the presence of an amino group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone
Métodos De Preparación
The synthesis of 2-Amino-4-(3-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-hydroxy-β-nitrostyrene, which is then reduced to 3-hydroxyphenethylamine. This intermediate is subsequently reacted with acrylonitrile to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Amino-4-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-(3-hydroxyphenyl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for various biological receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a neurotransmitter analog and its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
2-Amino-4-(3-hydroxyphenyl)butanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a shorter carbon chain.
4-(4-Hydroxyphenyl)butanoic acid: This compound lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Propiedades
Número CAS |
185555-69-5 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-amino-4-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-4-7-2-1-3-8(12)6-7/h1-3,6,9,12H,4-5,11H2,(H,13,14) |
Clave InChI |
GRRGGZXWVQKKKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



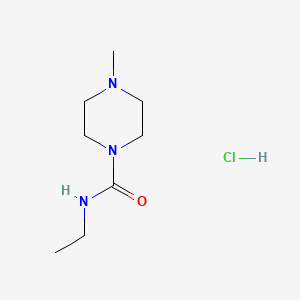
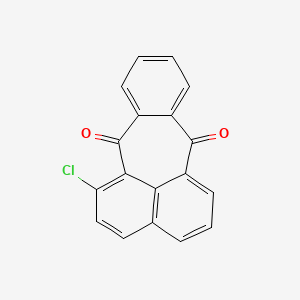
phosphane}](/img/structure/B14171509.png)
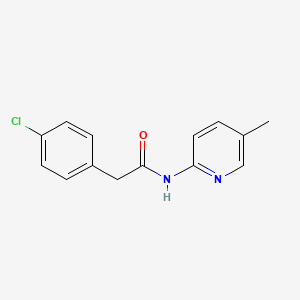
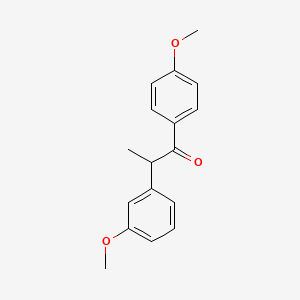
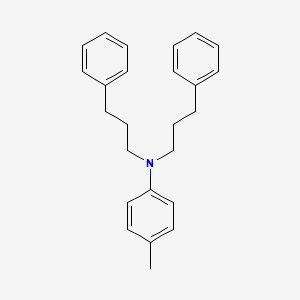
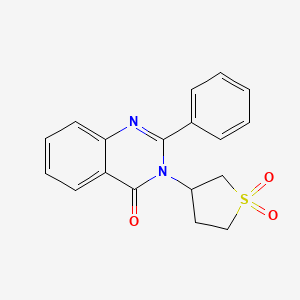

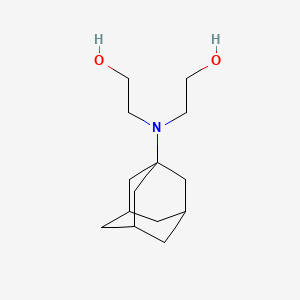
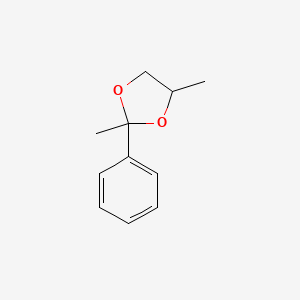
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)
